ANETHOLE

概述

描述

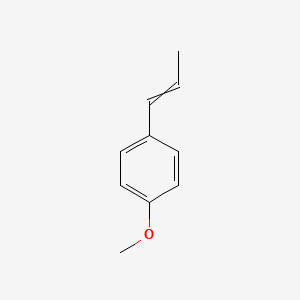

ANETHOLE, also known as this compound, is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, featuring a methoxy group (-OCH3) and a propenyl group (-CH=CH-CH3) attached to the benzene ring. This compound is commonly found in the essential oils of anise, fennel, and star anise, and is widely used as a flavoring agent in the food industry .

准备方法

Synthetic Routes and Reaction Conditions: ANETHOLE can be synthesized through several methods. One common approach involves the reaction of anisole with propionic anhydride in the presence of a catalyst. Another method includes the rectification of crude sulfate turpentine .

Industrial Production Methods: In industrial settings, methoxy-4-propenylbenzene is often produced by the isolation from natural essential oils of anise, fennel, and star anise. The process involves steam distillation followed by purification steps such as crystallization or distillation .

化学反应分析

Types of Reactions: ANETHOLE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anisaldehyde or anisic acid.

Reduction: Hydrogenation of methoxy-4-propenylbenzene can yield methoxypropylbenzene.

Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromic acid in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Anisaldehyde, anisic acid.

Reduction: Methoxypropylbenzene.

Substitution: Nitrothis compound, sulfothis compound, halogenated this compound.

科学研究应用

Chemical Properties of Anethole

This compound is a colorless liquid with a sweet, aromatic flavor. Its chemical structure is characterized by the presence of a methoxy group attached to a phenylpropene skeleton, which contributes to its biological activities.

Pharmacological Applications

This compound exhibits a range of pharmacological effects that make it valuable in medicinal applications:

- Anti-inflammatory Effects : this compound has been shown to suppress pro-inflammatory cytokines such as IL-1β and TNF-α in various animal models. In a study on periodontitis induced by lipopolysaccharide (LPS), this compound significantly reduced the production of these inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions .

- Antimicrobial Activity : this compound demonstrates antimicrobial properties against various pathogens, including Salmonella, Escherichia coli, and Staphylococcus aureus. Its inclusion in food preservation strategies is notable due to its ability to inhibit bacterial growth .

- Antioxidant Properties : Research indicates that this compound possesses antioxidant capabilities that protect against oxidative stress. This property is particularly relevant in renal protection studies where this compound mitigated damage from ischemia/reperfusion injury by reducing oxidative stress markers .

- Sedative and Anesthetic Effects : this compound has been reported to exhibit sedative properties and local anesthetic effects, making it a candidate for further exploration in pain management therapies .

Applications in Food Preservation

This compound's antimicrobial properties have led to its use as a natural preservative in food products. It can be incorporated into edible coatings to extend the shelf life of perishable goods by preventing microbial growth. The effectiveness of this compound as a food preservative is highlighted in studies demonstrating its ability to reduce spoilage organisms in various food matrices .

Renal Ischemia/Reperfusion Injury

A study published in MDPI demonstrated that this compound administration prior to renal ischemia/reperfusion significantly improved renal function and reduced histological damage. The results indicated that doses of 125 and 250 mg/kg effectively decreased markers of oxidative stress and inflammation in renal tissues .

Periodontitis Model

In a controlled experiment involving rats with LPS-induced periodontitis, this compound was administered at varying doses (10 mg/kg and 50 mg/kg). The findings revealed that this compound effectively reduced levels of IL-1β and TNF-α, comparable to the effects observed with conventional anti-inflammatory drugs like ketoprofen .

Table 1: Summary of Pharmacological Effects of this compound

Table 2: Applications of this compound in Food Preservation

作用机制

ANETHOLE exerts its effects through the modulation of various molecular targets and pathways. It primarily affects the NF-kB and TNF-α signaling pathways, which are involved in inflammation and immune responses. By inhibiting these pathways, methoxy-4-propenylbenzene exhibits anti-inflammatory and immunomodulatory effects .

相似化合物的比较

Isoeugenol: Another propenylbenzene derivative with similar chemical properties but different biological activities.

Safrole: A methylenedioxybenzene derivative with distinct aromatic properties.

Eugenol: A methoxyphenol with similar uses in flavoring and fragrance industries

Uniqueness: ANETHOLE is unique due to its dual role as a flavoring agent and a bioactive compound with potential therapeutic applications. Its ability to modulate key signaling pathways sets it apart from other similar compounds .

生物活性

Anethole, a natural compound primarily found in star anise and fennel, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound, chemically known as 1-methoxy-4-(prop-1-enyl)benzene, has a molecular formula of C₁₀H₁₂O. It is characterized by its aromatic properties and is a major component of essential oils from various plants. This compound exhibits hydrophobic characteristics, which influence its bioavailability and therapeutic applications.

1. Antioxidant Activity

This compound has demonstrated potent antioxidant properties, which play a crucial role in protecting cells from oxidative stress. A study indicated that this compound administration significantly reduced oxidative markers in a rat model of Parkinson's disease (PD), enhancing neuronal survival and function . The compound's ability to modulate oxidative stress is linked to its capacity to inhibit the expression of harmful proteins such as alpha-synuclein and monoamine oxidase B (MAO-B) in the brain.

2. Anti-inflammatory Effects

Research has shown that this compound exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity is beneficial in managing conditions like arthritis and neurodegenerative diseases . In vitro studies have confirmed that this compound can reduce inflammation markers in various cell types, suggesting its potential as a therapeutic agent for inflammatory disorders.

3. Neuroprotective Effects

This compound's neuroprotective properties have been extensively studied, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, this compound treatment improved motor functions and cognitive abilities while reducing neuronal death associated with neurotoxic agents like rotenone .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1 mg/mL |

| Escherichia coli | 1 mg/mL | 2 mg/mL |

| Bacillus subtilis | 0.25 mg/mL | 0.5 mg/mL |

Case Study on Neuroprotection

A study published in November 2023 explored the effects of this compound on motor dysfunctions induced by rotenone in rats. The findings revealed that this compound administration significantly improved locomotor activity and neuronal firing rates compared to control groups receiving only rotenone . The study concluded that this compound could serve as a promising therapeutic agent for managing PD symptoms.

Clinical Applications in Wound Healing

This compound has been incorporated into formulations aimed at enhancing wound healing due to its antimicrobial properties. A recent study demonstrated that this compound-loaded zinc oxide nanoparticles exhibited superior antimicrobial activity compared to traditional formulations, highlighting its potential for skin care applications .

属性

IUPAC Name |

1-methoxy-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVINXPYWBROJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-72-0 | |

| Details | Compound: Benzene, 1-methoxy-4-(1-propen-1-yl)-, homopolymer | |

| Record name | Benzene, 1-methoxy-4-(1-propen-1-yl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020086 | |

| Record name | Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-46-1 | |

| Record name | Anethole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。